2-(2-Methoxypyridin-3-YL)ethanamine - 910387-02-9

2-(2-Methoxypyridin-3-YL)ethanamine

Catalog Number: EVT-1715290
CAS Number: 910387-02-9
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2-Methoxypyridin-3-yl)ethanamine is an organic compound belonging to the class of substituted pyridines and ethanamines. While its direct source in nature is not extensively documented, its structure suggests potential as a building block for various chemical syntheses, particularly in medicinal chemistry, due to its presence in several biologically active compounds. [, , , , ]. Its role in scientific research primarily revolves around its use as a synthetic intermediate and as a structural component in developing compounds with potential biological activities.

Applications
  • Anti-cancer agents: A study focusing on YH3945, a complex molecule containing the 2-(2-methoxypyridin-3-yl)ethanamine moiety, investigated its metabolic pathways in rats, highlighting its potential as an anti-cancer agent. [].
  • Antibiotic adjuvants: Research on a fluorinated analogue of a marine bisindole alkaloid containing the 2-(2-methoxypyridin-3-yl)ethanamine structure demonstrated its ability to enhance the efficacy of oxacillin against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibiotic adjuvant. []
  • Building block for various bioactive compounds: The presence of 2-(2-methoxypyridin-3-yl)ethanamine in numerous studies suggests its versatility as a building block for synthesizing compounds with potential bioactivities, including anti-inflammatory, anti-cancer, and antimicrobial properties. [, , , , ].

2-Methoxypyridin-3-yl-3-boronic acid (2MPBA)

Compound Description: 2MPBA is investigated for its photophysical properties, specifically fluorescence quenching and dipole moment, in alcohol environments. [] This research explores how hydrogen bonding and solvent polarity influence these properties.

Relevance: 2MPBA shares a core structure with 2-(2-Methoxypyridin-3-YL)ethanamine, both containing the 2-methoxypyridin-3-yl moiety. The key difference lies in the substitution at the 3-position, where 2MPBA possesses a boronic acid group while the target compound has an ethanamine group. This structural similarity makes 2MPBA relevant for understanding the physicochemical properties of the target compound. []

(E)-7-Methoxy-2-((5-methoxypyridin-3-yl)methylene)-3,4- dihydronaphthalen-1(2H)-one

Compound Description: This compound's crystal structure has been determined, revealing a triclinic system with the space group P1‾$P‾{1}$. []

Relevance: While structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, this compound shares the key 5-methoxypyridin-3-yl subunit. Understanding the structural properties of compounds containing this subunit can provide insights into potential synthetic pathways or pharmacological activities related to the target compound. []

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM)

Compound Description: MPM is a bidentate Schiff base ligand synthesized by reacting 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. [] MPM and its Cu(II) and Co(II) complexes demonstrate antimicrobial activity against several bacterial species, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. [] In silico studies suggest that MPM's antimicrobial activity stems from its strong binding affinity to bacterial proteins, mediated by hydrogen bonding and hydrophobic interactions. []

Relevance: MPM and 2-(2-Methoxypyridin-3-YL)ethanamine both contain the 6-methoxypyridin-3-yl structural motif. In MPM, this motif is linked to a pyrrole ring via a Schiff base, while in 2-(2-Methoxypyridin-3-YL)ethanamine, it is connected to an ethanamine group. This shared structural feature suggests potential similarities in their chemical reactivity and biological activity. The antimicrobial properties of MPM could provide insights into developing 2-(2-Methoxypyridin-3-YL)ethanamine derivatives with similar bioactivities. []

2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE)

Compound Description: DPIE enhances the production of pro-inflammatory cytokines like IL-6, IL-8, and COX-2 in IL-1β-stimulated gingival fibroblasts (GFs) and periodontal ligament cells (PDLs). [] This enhancement occurs in a dose-dependent manner without exhibiting cytotoxicity. [] DPIE increases the binding affinity of IL-1β to IL-1R1, thereby boosting IL-1β signaling. []

Relevance: DPIE and 2-(2-Methoxypyridin-3-YL)ethanamine share the ethanamine functional group, although their core structures differ. DPIE's ability to modulate cytokine production through receptor binding highlights a potential avenue for exploring the biological activities of 2-(2-Methoxypyridin-3-YL)ethanamine and its derivatives, particularly in the context of inflammatory processes. []

Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes

Compound Description: These complexes, particularly the one with a 4-methoxyphenyl group at the 4-aryl position (compound 8c), exhibit potent anti-cancer activity, surpassing Auranofin in efficacy against the Cisplatin-resistant ovarian cancer cell line A2780cis. [] This specific complex effectively inhibits thioredoxin reductase and induces high levels of reactive oxygen species in A2780cis cells, suggesting a potential mechanism of action. []

Relevance: This family of gold(I) complexes incorporates the 2-methoxypyridin-5-yl motif within a larger, complex structure. Despite the difference in the core scaffold compared to 2-(2-Methoxypyridin-3-YL)ethanamine, the shared presence of this motif suggests potential commonalities in their chemical behavior and interactions with biological targets. Studying these complexes can offer insights into the potential of 2-methoxypyridine derivatives in medicinal chemistry, particularly for developing anticancer agents. []

Bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes

Compound Description: These complexes demonstrate enhanced anti-cancer properties compared to their mono-NHC gold(I) analogues. [] They effectively reduce proliferation and metabolic activity in various cancer cell lines, including A2780 ovarian carcinoma cells (both wild-type and Cisplatin-resistant), LAMA 84 leukemia cells (imatinib-sensitive and -resistant), and HL-60 leukemia cells, all within a low micromolar range. [] These complexes showcase higher potency than the established drugs Auranofin and Cisplatin, except for the 3-fluoro substituted derivative (2d). [] Importantly, they exhibit high selectivity for tumor cells, sparing non-cancerous lung fibroblast SV-80 cells. []

Relevance: Similar to the previous entry, this series of gold(I) complexes also contains the 2-methoxypyridin-5-yl motif, albeit within a bis-carbene ligand framework. Despite the structural differences compared to 2-(2-Methoxypyridin-3-YL)ethanamine, these complexes offer valuable insights into the potential of incorporating the 2-methoxypyridine moiety in designing metal-based anticancer agents. []

6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

Compound Description: This compound exhibits potent RET kinase inhibitory activity and is being investigated for its therapeutic potential in treating RET-associated diseases and disorders, including various cancers (hematological cancers and solid tumors) and gastrointestinal disorders like irritable bowel syndrome (IBS). []

Relevance: Both this compound and 2-(2-Methoxypyridin-3-YL)ethanamine share the 6-methoxypyridin-3-yl structural motif. Although the overall structures are quite different, the presence of this shared motif suggests that studying the structure-activity relationships of this RET kinase inhibitor could provide valuable information for exploring potential applications of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives in medicinal chemistry, particularly in targeting kinases or treating similar disease indications. []

1‐(1H‐Indol‐3‐yl)ethanamine Derivatives

Compound Description: This series of compounds demonstrates the ability to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to overexpression of the NorA efflux pump. [] This activity is attributed to their ability to inhibit the NorA efflux pump.

Relevance: Although structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, the shared ethanamine moiety in these 1‐(1H‐Indol‐3‐yl)ethanamine derivatives highlights a potential area of biological interest. Exploring modifications to the core structure of 2-(2-Methoxypyridin-3-YL)ethanamine, inspired by these derivatives, could lead to compounds with interesting biological activities, potentially including efflux pump inhibition or modulation of bacterial resistance mechanisms. []

N-((1H-indol-3-yl)methyl)propiolamides

Compound Description: These compounds serve as precursors for synthesizing polycyclic sulfonyl indolines via FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions in the presence of NaHSO3. [] This reaction efficiently forms one C-C bond and two C-S bonds in a single step, highlighting a valuable synthetic strategy. []

Relevance: While structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, these N-((1H-indol-3-yl)methyl)propiolamides offer insight into potential synthetic strategies that could be adapted for modifying the target compound. Specifically, exploring cyclization reactions using similar starting materials or reaction conditions could lead to novel heterocyclic compounds derived from 2-(2-Methoxypyridin-3-YL)ethanamine, expanding its chemical diversity and potential applications. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2. [] This compound exhibits robust antitumor effects and is currently undergoing Phase I clinical trials for B-cell lymphoma. []

Relevance: While structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, CPI-1205 provides an example of a bioactive compound containing a methoxy-substituted pyridine ring. Although the substitution pattern and overall structure differ significantly, studying CPI-1205's structure-activity relationships and its interactions with EZH2 could offer insights into potential strategies for designing and optimizing 2-(2-Methoxypyridin-3-YL)ethanamine derivatives as modulators of epigenetic targets. []

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

Compound Description: This compound is a potent and orally active phosphodiesterase 5 (PDE5) inhibitor that effectively lowers blood pressure in a spontaneously hypertensive rat (SHR) model. [] Its brain penetrance makes it a valuable tool for investigating the therapeutic potential of central PDE5 inhibition. []

Relevance: This compound, along with 2-(2-Methoxypyridin-3-YL)ethanamine, features the 6-methoxypyridin-3-yl structural element. Despite significant differences in their overall structures, studying the pharmacological profile and structure-activity relationships of this PDE5 inhibitor could guide the development of 2-(2-Methoxypyridin-3-YL)ethanamine-based compounds with potential applications in treating hypertension or other conditions where PDE5 inhibition is beneficial. []

Methyl-2-(2-(5-bromobenzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP)

Compound Description: MBIP is a novel ligand designed for targeting the translocator protein (TSPO) for single-photon emission computed tomography (SPECT) imaging. [] It demonstrates high affinity for TSPO, favorable pharmacokinetics, and significant uptake in TSPO-rich organs in BALB/c mice. []

Relevance: While structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, MBIP highlights the potential of incorporating heterocyclic moieties like indole and benzoxazolone for targeting biological targets like TSPO. This knowledge can inform future research exploring the design and development of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives for potential applications in imaging or therapeutic targeting of TSPO or other relevant biological targets. []

Relevance: Although structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, the antifungal activity of these 2-(2-oxo-morpholin-3-yl)-acetamide derivatives highlights the potential of exploring similar heterocyclic scaffolds with different substituents for developing novel antifungal agents. This information could guide the design and synthesis of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives with potential antifungal properties, focusing on incorporating structural features that enhance plasmatic stability and broaden the spectrum of activity. []

(E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol

Compound Description: This compound is a ligand with an intramolecular hydrogen bond. [] Computational analyses using DFT and TD-DFT methods have been employed to investigate its electronic and molecular structures, providing insights into its UV-vis and electrochemical data. []

Relevance: This compound shares a structural similarity with 2-(2-Methoxypyridin-3-YL)ethanamine in the form of a substituted pyridine ring. While the exact substitution pattern and the presence of the imine linker differ, the shared pyridine motif suggests potential similarities in their chemical reactivity and coordination chemistry. Studying the properties and reactivity of this compound can provide valuable information for understanding the behavior of 2-(2-Methoxypyridin-3-YL)ethanamine in various chemical reactions and potentially inform the development of new synthetic methodologies. []

(S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine

Compound Description: This compound is a crucial intermediate in synthesizing the JAK2 kinase inhibitor AZD1480. []

Relevance: While not directly structurally related to 2-(2-Methoxypyridin-3-YL)ethanamine, the use of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine in synthesizing a kinase inhibitor highlights the potential of simple ethanamine derivatives as building blocks for more complex molecules with therapeutic applications. This knowledge underscores the potential of 2-(2-Methoxypyridin-3-YL)ethanamine as a starting material for synthesizing a library of diverse compounds, potentially targeting kinases or other therapeutically relevant proteins. []

Relevance: Despite structural differences with 2-(2-Methoxypyridin-3-YL)ethanamine, (S)‐1 highlights the potential of incorporating a methoxy-substituted pyridine ring within a larger structure for targeting specific receptors like FPRs. This information can guide future research exploring modifications to the target compound, potentially introducing similar pharmacophores or structural motifs to develop novel ligands for FPRs or other therapeutically relevant targets. Understanding the limitations of (S)‐1 in terms of blood-brain barrier permeability can inform the design of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives with improved pharmacokinetic properties. []

2-(1H-indol-3-yl)-N-((quinolin-2-yl)methylene)ethanamine (IQME)

Compound Description: IQME is a quinoline-derived Schiff base ligand used to synthesize a cadmium complex, [CdBr2(C20H17N3)(C3H7NO)]. []

Relevance: Both IQME and 2-(2-Methoxypyridin-3-YL)ethanamine possess the ethanamine functional group attached to a heterocyclic ring. Despite differences in the core structures, IQME highlights the potential of utilizing ethanamine-containing building blocks for synthesizing metal complexes. This knowledge could be applied to 2-(2-Methoxypyridin-3-YL)ethanamine, exploring its coordination chemistry with various metal ions and investigating the potential applications of the resulting complexes, potentially in catalysis or materials science. []

(Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides

Compound Description: This class of compounds, synthesized using a microwave-assisted approach, includes potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] Specifically, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as a potent dual inhibitor of AChE and BChE. []

Relevance: While structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, the potent cholinesterase inhibitory activity of certain (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides provides a reference point for exploring the biological activity of structurally related compounds. This information might inspire the design and synthesis of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives incorporating similar structural features, potentially leading to new classes of cholinesterase inhibitors for potential therapeutic applications in Alzheimer's disease or other neurological disorders. []

2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel)

Compound Description: Perampanel is a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist discovered through the development of 1,3,5-triaryl-1H-pyridin-2-one derivatives. [] It shows potent activity in both in vitro and in vivo models of epilepsy. []

Relevance: Although structurally different from 2-(2-Methoxypyridin-3-YL)ethanamine, perampanel exemplifies the potential of substituted pyridine rings in designing central nervous system-active compounds, particularly those targeting glutamate receptors. This knowledge could inspire the exploration of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives with modifications aimed at developing novel AMPA receptor modulators or exploring their potential for treating epilepsy or other neurological disorders. []

6,6′‐Bis(5,5,8,8‐tetramethyl‐5,6,7,8‐tetrahydro‐benzo[1,2,4]triazin‐3‐yl) [2,2′]bipyridine (CyMe4‐BTBP)

Compound Description: CyMe4‐BTBP is a highly effective extracting agent for separating americium(III) and curium(III) from lanthanides. [] It demonstrates high selectivity for americium(III) and curium(III) over lanthanides, highlighting its potential in nuclear waste reprocessing and other related applications. []

Relevance: While not directly related to 2-(2-Methoxypyridin-3-YL)ethanamine in terms of structure or biological activity, CyMe4‐BTBP provides an example of a structurally complex compound with a high affinity for specific metal ions. This example could inspire the development of 2-(2-Methoxypyridin-3-YL)ethanamine-based ligands for metal complexation, potentially leading to applications in sensing, separation, or catalysis. []

2‐[2‐(4‐chlorophenyl) benzimidazole‐1‐yl]‐N‐(2‐arylmethyleneamino) acetamides and 2‐[2‐(4‐chlorophenyl) benzimidazole‐1‐yl]‐N‐(4‐oxo‐2‐aryl‐thiazolidine‐3‐yl) acetamides

Compound Description: These two series of derivatives were synthesized and evaluated for their antioxidant properties. [] The compounds exhibited significant antioxidant activity in various assays, including lipid peroxidation inhibition and free radical scavenging assays. []

Relevance: While structurally different from 2-(2-Methoxypyridin-3-YL)ethanamine, these benzimidazole derivatives provide insights into structural motifs and functional groups that contribute to antioxidant activity. This information could guide future studies exploring the potential of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives as antioxidants. Modifications could include introducing similar functional groups or exploring different heterocyclic scaffolds while incorporating the methoxypyridine moiety. []

2-(2-Oxobenzothiazolin-3-yl)methyl]- 5-aminoalkyl/aryl-1,3,4-thiadiazoles

Compound Description: This class of compounds has shown significant antinociceptive activity. [] Their development was based on the exploration of 2-oxobenzothiazoline derivatives, known for their diverse pharmacological properties. []

Relevance: While structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, the antinociceptive activity of these 2-(2-Oxobenzothiazolin-3-yl)methyl]- 5-aminoalkyl/aryl-1,3,4-thiadiazoles highlights the potential of exploring related heterocyclic scaffolds with diverse substituents for developing new analgesic agents. This information could guide the design and synthesis of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives with potential pain-relieving properties. []

2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2λ6-benzo[1,2,6]thiadiazin-3-yl)-N-hydroxy-acetamides

Compound Description: These two series of compounds represent potent and selective inhibitors of the bacterial enzyme peptide deformylase (PDF). [] Their development stemmed from the optimization of a weakly binding screening hit, (5-chloro-2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide. [] Despite their potency against PDF, these compounds exhibited weak antibacterial activity. []

Relevance: While structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, these PDF inhibitors highlight the potential of exploring diverse heterocyclic scaffolds, including quinazolinones and benzothiadiazines, for developing antibacterial agents. This information could guide the design and synthesis of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives incorporating similar structural features, potentially leading to novel antibacterial compounds. []

2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives

Compound Description: This series of compounds exhibits promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against several fungal species. []

Relevance: While the core structure differs from 2-(2-Methoxypyridin-3-YL)ethanamine, these 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives highlight the potential of combining indole and thiazole moieties for developing antimicrobial agents. This information could guide the design and synthesis of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives incorporating similar heterocyclic systems, potentially leading to compounds with enhanced antimicrobial activity. []

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: MK-0974 is a potent, selective, and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. [] It has demonstrated efficacy in clinical trials for the acute treatment of migraine. []

Relevance: Despite structural differences from 2-(2-Methoxypyridin-3-YL)ethanamine, MK-0974 provides a compelling example of a successful drug candidate targeting CGRP receptors, which are implicated in migraine pathogenesis. While the structures differ, understanding the key pharmacophoric elements and structure-activity relationships of MK-0974 could inspire the exploration of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives as potential CGRP receptor modulators or for treating migraine or other conditions where CGRP receptor modulation is beneficial. []

4-t-butyl-6,6'-bis-(5,6-diethyl-1,2,4-triazin-3-yl)-2,2'-bipyridine (t-Bu-C2-BTBP)

Compound Description: t-Bu-C2-BTBP is a ligand that forms 1:2 complexes with Cm(III) and Eu(III) in a water/2-propanol solution. [] Its complexation reaction is driven by both enthalpy and entropy. []

Relevance: While not directly structurally similar to 2-(2-Methoxypyridin-3-YL)ethanamine, t-Bu-C2-BTBP highlights the use of bipyridine derivatives as ligands for metal complexation. This knowledge could be applied to exploring the coordination chemistry of 2-(2-Methoxypyridin-3-YL)ethanamine with various metal ions. By introducing similar structural features, such as a bipyridine moiety, novel metal complexes with potential applications in catalysis, sensing, or materials science could be developed. []

3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol

Compound Description: These two quinoxaline derivatives show promising anticancer activity against A549 lung cancer cells by inducing apoptosis and generating reactive oxygen species (ROS). [] Importantly, they exhibit selectivity towards cancer cells, sparing non-cancerous Raw 267.4 macrophage cells. []

Relevance: Although structurally different from 2-(2-Methoxypyridin-3-YL)ethanamine, these quinoxaline derivatives provide valuable insights into designing compounds with anticancer activity. Exploring different heterocyclic scaffolds, such as quinoxalines, while incorporating structural features present in 2-(2-Methoxypyridin-3-YL)ethanamine could lead to new compounds with potential anticancer properties. The observed selectivity towards cancer cells further underscores the importance of carefully considering structure-activity relationships when designing new drug candidates. []

Relevance: While structurally different from 2-(2-Methoxypyridin-3-YL)ethanamine, the contrasting effects of L and its Cd(II) complex underscore the importance of considering metal complexation when evaluating the toxicity and biological activity of organic compounds. This knowledge is relevant when studying 2-(2-Methoxypyridin-3-YL)ethanamine and its potential derivatives, particularly when exploring their interactions with metal ions and evaluating potential toxicological concerns. [, ]

N-(2-pyridinyl)-2-[2(3H)-benzazolone-3-yl]acetamide derivatives

Compound Description: This series of eighteen compounds was synthesized and evaluated for their antinociceptive and anti-inflammatory activities. [] Several compounds exhibited significant activity in both assays. []

Relevance: Although structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, these N-(2-pyridinyl)-2-[2(3H)-benzazolone-3-yl]acetamide derivatives demonstrate the potential of incorporating a pyridine ring, albeit in a different position and substitution pattern, within a larger structure for developing analgesic and anti-inflammatory agents. This knowledge could guide the exploration of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives, focusing on modifications that introduce similar pharmacophoric features or explore different heterocyclic scaffolds while retaining the methoxypyridine moiety to potentially develop new compounds with analgesic or anti-inflammatory properties. []

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives

Compound Description: Fourteen new 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives were designed, synthesized, and evaluated for their antimicrobial activity. [] These compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, exceeding the activity of ampicillin and, in many cases, streptomycin. [] Furthermore, these derivatives exhibited strong antifungal activity, surpassing the reference antifungal agents bifonazole and ketoconazole. []

Relevance: While structurally different from 2-(2-Methoxypyridin-3-YL)ethanamine, the promising antimicrobial activity of these 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives provides valuable insights into designing new antimicrobial agents. This information could guide the exploration of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives as potential antimicrobial agents by incorporating similar structural features or exploring different heterocyclic scaffolds while retaining the methoxypyridine moiety. []

2-(2-phenyl-indole-3-yl)-4-aryl-1,5-benzothiazepines

Compound Description: This series of compounds was synthesized and characterized, and their antifungal and antibacterial activities were evaluated. []

Relevance: While structurally different from 2-(2-Methoxypyridin-3-YL)ethanamine, these 2-(2-phenyl-indole-3-yl)-4-aryl-1,5-benzothiazepines exemplify the use of indole and benzothiazepine moieties in medicinal chemistry, particularly for their potential antimicrobial properties. This information could guide the design and synthesis of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives incorporating similar heterocyclic systems, potentially leading to compounds with enhanced antimicrobial activity. []

2-(2-oxobenzothiazole-3-yl)-1-arylethanone derivatives

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. []

Relevance: Although structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, these 2-(2-oxobenzothiazole-3-yl)-1-arylethanone derivatives provide insights into the potential of exploring different heterocyclic scaffolds, such as benzothiazoles, for developing antimicrobial agents. This information could guide the design and synthesis of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives incorporating similar structural features or exploring different heterocyclic scaffolds while retaining the methoxypyridine moiety. []

trans‐7‐hydroxymethyl‐2‐(2‐benz[d]isoxazol‐3‐yl)octahydro‐2H‐pyrido[1,2‐a]pyrazine

Compound Description: An efficient synthesis of this compound was developed. []

Relevance: While structurally distinct from 2-(2-Methoxypyridin-3-YL)ethanamine, this compound, containing a benzisoxazole moiety, highlights the use of heterocyclic building blocks in organic synthesis. This knowledge can inform the design and synthesis of 2-(2-Methoxypyridin-3-YL)ethanamine derivatives by incorporating similar or different heterocyclic systems, potentially leading to compounds with diverse structures and biological activities. []

1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas

Compound Description: This series of compounds was designed and synthesized as potential anticancer agents. They were evaluated for their in vitro anticancer activity against two cancer cell lines, A549 (non-small cell lung cancer) and HCT-116 (colon cancer). [] Compound 5l, a member of this series, exhibited potent activity against both cell lines, comparable to Doxorubicin. []

Properties

CAS Number

910387-02-9

Product Name

2-(2-Methoxypyridin-3-YL)ethanamine

IUPAC Name

2-(2-methoxypyridin-3-yl)ethanamine

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4-5,9H2,1H3

InChI Key

JFIYZBGQBGXCAA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=N1)CCN

Canonical SMILES

COC1=C(C=CC=N1)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.